N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, also known as XEN907, is a novel compound that has been developed for potential therapeutic use in neurological disorders.
Mechanism of Action
N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide acts as a selective antagonist of the α2δ subunit of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release. By blocking these channels, N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide reduces the release of excitatory neurotransmitters such as glutamate, which can contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, without causing adverse effects on motor function or cognitive performance. The compound has also been found to reduce neuropathic pain in animal models, through its modulation of calcium channel activity. In addition, N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has demonstrated anxiolytic effects in animal models of anxiety, without causing sedation or impairment of cognitive function.
Advantages and Limitations for Lab Experiments
N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several advantages for use in lab experiments, including its high potency and selectivity for the α2δ subunit of calcium channels, as well as its lack of sedative or cognitive impairing effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, including further investigation of its efficacy and safety in animal models of neurological disorders, as well as clinical trials in humans. Additionally, there is a need for further exploration of the compound's mechanism of action, as well as its potential for use in combination with other therapies for neurological disorders. Finally, there is a need for the development of more efficient synthesis methods for N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, to facilitate its use in future research and potential therapeutic applications.
Conclusion:
In conclusion, N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a novel compound with potential therapeutic applications in neurological disorders. Its selective antagonism of the α2δ subunit of voltage-gated calcium channels has been shown to reduce seizures, neuropathic pain, and anxiety in animal models, without causing sedation or cognitive impairment. While there are limitations to its use in lab experiments, further research on N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is warranted to explore its potential as a therapeutic agent.
Synthesis Methods
N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is synthesized through a multi-step process, which involves the reaction of 2-chlorobenzoic acid with 1,3-cyclohexadiene in the presence of palladium catalyst to form 2-chlorobenzocyclohexadiene. The resulting compound is then reacted with formaldehyde and cyclopropylmethylamine to produce N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has been studied for its potential use in treating neurological disorders such as epilepsy, neuropathic pain, and anxiety. The compound has shown promising results in preclinical studies, demonstrating anticonvulsant and anxiolytic effects without causing sedation or cognitive impairment.
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-3-1-2-4-10(9)16-12(19)11(18)15-7-13(8-17)5-6-13/h1-4,17H,5-8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUIAQYUHWUETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.